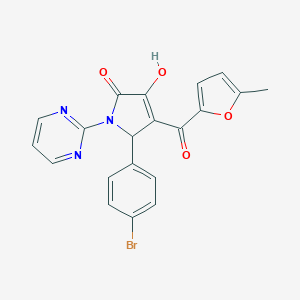

![molecular formula C23H31NO2 B385092 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine CAS No. 615281-75-9](/img/structure/B385092.png)

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively . For instance, heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .

作用機序

Memantine works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate, an excitatory neurotransmitter in the brain. By blocking these receptors, 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine reduces the excessive stimulation of neurons, which can lead to neuronal damage and death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.

Biochemical and Physiological Effects:

Memantine has been shown to have several biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It can also reduce the levels of inflammatory cytokines, which are involved in the progression of Alzheimer's disease. Furthermore, this compound can improve cerebral blood flow and glucose metabolism, which are important for maintaining brain function.

実験室実験の利点と制限

One advantage of using 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine in lab experiments is its specificity for NMDA receptors, which allows for precise modulation of glutamate activity. Furthermore, this compound has a relatively low toxicity profile, which makes it a safe and effective research tool. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine research. One area of interest is its potential role in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury. Furthermore, there is ongoing research on the optimal dosing and administration of this compound for Alzheimer's disease. Finally, there is interest in developing new this compound analogs with improved solubility and bioavailability, which could enhance its therapeutic potential.

合成法

Memantine is synthesized from 1-adamantylamine and 3-(4-methylphenyl)propionyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization to obtain 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine hydrochloride.

科学的研究の応用

Memantine has been extensively studied for its potential therapeutic effects on Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity. Furthermore, 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine has been investigated for its potential role in treating addiction, depression, and anxiety.

特性

IUPAC Name |

2-[3-(4-methylphenyl)-1-adamantyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-17-2-4-20(5-3-17)23-13-18-10-19(14-23)12-22(11-18,16-23)15-21(25)24-6-8-26-9-7-24/h2-5,18-19H,6-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQHYWNHMDFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B385009.png)

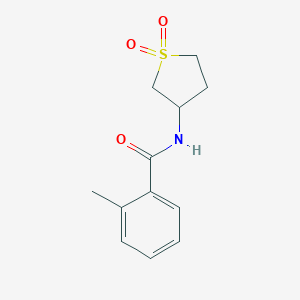

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B385010.png)

![(4E)-5-(4-Tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B385011.png)

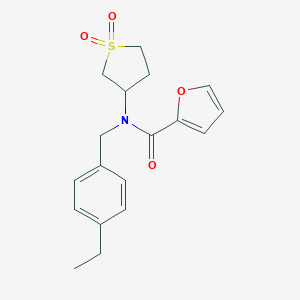

![(4E)-5-(furan-2-yl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B385012.png)

![N-Cyclohexyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385014.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B385016.png)

![(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B385024.png)

![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385026.png)

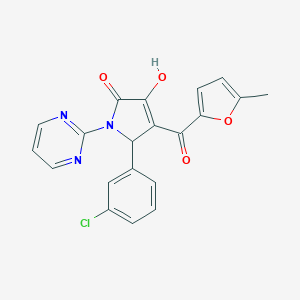

![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385029.png)

![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B385031.png)